molecular formula C9H10BClO2 B13574845 (5-Chloro-2-cyclopropylphenyl)boronic acid

(5-Chloro-2-cyclopropylphenyl)boronic acid

Cat. No.: B13574845
M. Wt: 196.44 g/mol
InChI Key: CJXFXMULKNVBAR-UHFFFAOYSA-N
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Description

(5-Chloro-2-cyclopropylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a cyclopropyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 5-chloro-2-cyclopropylphenyl bromide, in the presence of a palladium catalyst and a base like potassium acetate . The reaction conditions are generally mild and the resulting boronic acid can be purified through standard chromatographic techniques.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Mechanism of Action

The mechanism of action of (5-Chloro-2-cyclopropylphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents, making it less sterically hindered and more reactive in certain reactions.

    4-Chlorophenylboronic Acid: Similar in structure but lacks the cyclopropyl group, affecting its reactivity and steric properties.

    Cyclopropylboronic Acid: Lacks the phenyl ring and chlorine substituent, making it less versatile in Suzuki-Miyaura coupling reactions.

Uniqueness: (5-Chloro-2-cyclopropylphenyl)boronic acid is unique due to the presence of both the chlorine and cyclopropyl groups, which influence its reactivity and steric properties. These substituents make it particularly useful in the synthesis of sterically hindered biaryl compounds and in applications where specific electronic effects are desired .

Properties

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

(5-chloro-2-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BClO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6,12-13H,1-2H2

InChI Key

CJXFXMULKNVBAR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C2CC2)(O)O

Origin of Product

United States

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